molecular formula C14H12IN3 B13881502 7-(2-Ethylpyridin-4-yl)-3-iodoimidazo[1,2-a]pyridine

7-(2-Ethylpyridin-4-yl)-3-iodoimidazo[1,2-a]pyridine

Katalognummer: B13881502
Molekulargewicht: 349.17 g/mol
InChI-Schlüssel: CUHHLLBVBIHILU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-(2-Ethylpyridin-4-yl)-3-iodoimidazo[1,2-a]pyridine is a heterocyclic compound that features both pyridine and imidazo[1,2-a]pyridine moieties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-Ethylpyridin-4-yl)-3-iodoimidazo[1,2-a]pyridine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of 2-ethylpyridine with appropriate reagents to form the imidazo[1,2-a]pyridine core, followed by iodination at the 3-position. The reaction conditions often include the use of strong bases and iodine sources under controlled temperatures to ensure high yields and purity .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger batches, ensuring consistent quality control, and implementing cost-effective purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

7-(2-Ethylpyridin-4-yl)-3-iodoimidazo[1,2-a]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling: Palladium catalysts and appropriate ligands for cross-coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the iodine atom.

Wissenschaftliche Forschungsanwendungen

7-(2-Ethylpyridin-4-yl)-3-iodoimidazo[1,2-a]pyridine has several applications in scientific research:

Wirkmechanismus

The mechanism by which 7-(2-Ethylpyridin-4-yl)-3-iodoimidazo[1,2-a]pyridine exerts its effects involves its interaction with specific molecular targets. For instance, in antituberculosis research, it may inhibit key enzymes or pathways essential for the survival of Mycobacterium tuberculosis . The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

7-(2-Ethylpyridin-4-yl)-3-iodoimidazo[1,2-a]pyridine is unique due to the combination of its pyridine and imidazo[1,2-a]pyridine moieties, along with the iodine atom at the 3-position. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.

Eigenschaften

Molekularformel

C14H12IN3

Molekulargewicht

349.17 g/mol

IUPAC-Name

7-(2-ethylpyridin-4-yl)-3-iodoimidazo[1,2-a]pyridine

InChI

InChI=1S/C14H12IN3/c1-2-12-7-10(3-5-16-12)11-4-6-18-13(15)9-17-14(18)8-11/h3-9H,2H2,1H3

InChI-Schlüssel

CUHHLLBVBIHILU-UHFFFAOYSA-N

Kanonische SMILES

CCC1=NC=CC(=C1)C2=CC3=NC=C(N3C=C2)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.